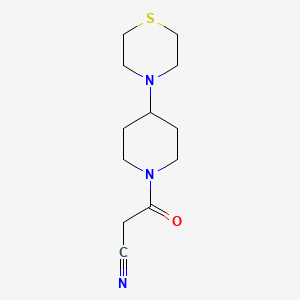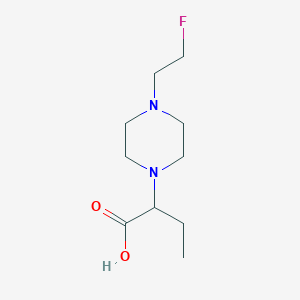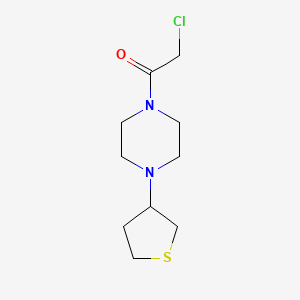
(4-(2-Fluoroethyl)piperazin-1-yl)(pyrrolidin-3-yl)methanone
Overview
Description
4-(2-Fluoroethyl)piperazin-1-yl)(pyrrolidin-3-yl)methanone, also known as FEPM, is an organic compound that has become increasingly popular in the scientific research community due to its unique properties and potential applications. FEPM is a synthetic compound that has been studied for its potential use in a variety of laboratory experiments, as well as its potential use in drug development.
Scientific Research Applications
Type 2 Diabetes Treatment
This compound has been identified as a dipeptidyl peptidase IV inhibitor and has progressed to phase 3 clinical trials for the treatment of type 2 diabetes . It shows promise in improving glycemic control by increasing the levels of incretin hormones, which in turn enhances the secretion of insulin.
Pharmacokinetics and Metabolism
Studies have explored its metabolism, excretion, and pharmacokinetics in rats, dogs, and humans. The compound is primarily eliminated through renal clearance and metabolism, with hydroxylation at the pyrimidine ring being a major metabolic pathway .
Antiviral Research
Indole derivatives, which share structural similarities with this compound, have shown significant antiviral activities. They have been tested against a variety of RNA and DNA viruses, providing a foundation for developing new antiviral agents .
Anticancer Potential
The structural framework of indole is found in many synthetic drug molecules with anticancer properties. By extension, the compound may hold potential in cancer research, particularly in the design of novel chemotherapeutic agents .
Antimicrobial Applications
Indole derivatives are known for their antimicrobial properties. This compound could be investigated for its efficacy against bacterial infections, potentially leading to the development of new antibiotics .
Enzyme Inhibition
As a dipeptidyl peptidase IV inhibitor, this compound could be used in enzyme inhibition studies to understand better the enzyme’s role in various diseases and the potential therapeutic effects of its inhibition .
properties
IUPAC Name |
[4-(2-fluoroethyl)piperazin-1-yl]-pyrrolidin-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20FN3O/c12-2-4-14-5-7-15(8-6-14)11(16)10-1-3-13-9-10/h10,13H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOFNDDPJCOFLDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(=O)N2CCN(CC2)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2-Fluoroethyl)piperazin-1-yl)(pyrrolidin-3-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






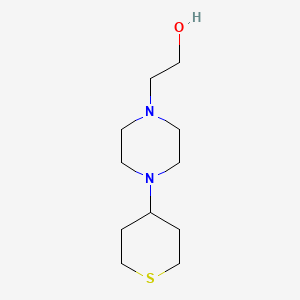
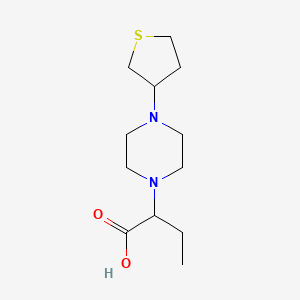
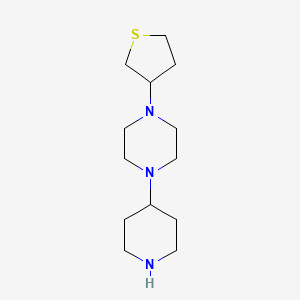
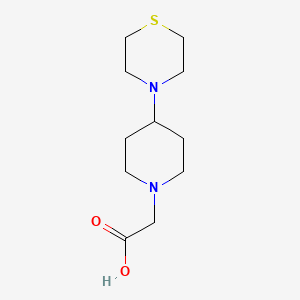
![2-chloro-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)butan-1-one](/img/structure/B1478748.png)
![azetidin-3-yl(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)methanone](/img/structure/B1478749.png)
![1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)-2-(methylamino)ethan-1-one](/img/structure/B1478750.png)
